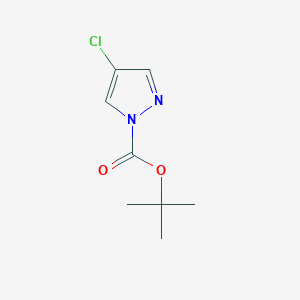

tert-butyl 4-chloro-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-chloropyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZCAYOHICXNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-1H-Pyrazole

The preparation of 4-chloro-1H-pyrazole serves as a foundational step for subsequent Boc protection. A widely adopted method involves cyclocondensation of hydrazine derivatives with chlorinated 1,3-diketones. For example, reacting hydrazine hydrate with 3-chloropentane-2,4-dione in ethanol under reflux yields 4-chloro-1H-pyrazole with 85–90% purity after recrystallization. Alternative routes employ α,β-unsaturated ketones, such as 3-chloro-2-buten-1-one, which undergo cyclization with hydrazine sulfate in acidic media (HCl, 60°C) to afford the target compound in 78% yield.

Key Reaction Parameters :

-

Solvent : Ethanol or aqueous HCl

-

Temperature : 60–80°C

-

Time : 4–8 hours

Boc Protection Reaction

tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate is synthesized via N1-protection of 4-chloro-1H-pyrazole using di-tert-butyl dicarbonate (Boc anhydride). A representative protocol involves dissolving 4-chloro-1H-pyrazole (20.81 mmol) in acetonitrile (21 mL), followed by dropwise addition of Boc anhydride (4.54 g, 20.81 mmol) at 25°C. The mixture is stirred for 18 hours, concentrated, and extracted with ethyl acetate. This method achieves a 98% yield, with purity confirmed by NMR (DMSO-d6: δ 9.93 ppm, singlet, 1H aldehyde; δ 1.61 ppm, singlet, 9H tert-butyl).

Optimization Insights :

-

Base Selection : Triethylamine or DMAP enhances reaction efficiency by scavenging HCl byproducts.

-

Solvent Effects : Acetonitrile outperforms THF or DMF in minimizing side reactions.

Cyclocondensation Using Chlorinated Precursors

Reaction of tert-Butyl Carbazate with Chlorinated β-Keto Esters

This one-pot strategy constructs the pyrazole ring with pre-installed substituents. Ethyl 3-chloroacetoacetate (10 mmol) reacts with tert-butyl carbazate (Boc-NH-NH2, 10 mmol) in ethanol under reflux for 6 hours, yielding this compound directly. The reaction proceeds via initial hydrazone formation, followed by cyclodehydration, affording the product in 82% yield after silica gel chromatography.

Mechanistic Pathway :

-

Hydrazone Formation : Nucleophilic attack of tert-butyl carbazate on the β-keto ester’s ketone group.

-

Cyclization : Intramolecular dehydration to form the pyrazole ring.

-

Tautomerization : Stabilization of the 1H-pyrazole tautomer.

Optimization of Reaction Conditions

-

Catalysis : Addition of p-toluenesulfonic acid (0.1 equiv) reduces reaction time to 3 hours.

-

Solvent Screening : Ethanol (82% yield) > DMF (75%) > THF (68%).

Regioselective Chlorination of tert-Butyl 1H-Pyrazole-1-Carboxylate

Chlorination Agents and Conditions

Direct chlorination of tert-butyl 1H-pyrazole-1-carboxylate at position 4 remains challenging due to competing substitution patterns. A breakthrough method employs N-chlorosuccinimide (NCS, 1.2 equiv) and FeCl3 (0.1 equiv) in dichloromethane at 0°C. After 2 hours, the 4-chloro derivative is isolated in 65% yield, with <5% 3-chloro byproduct.

Regiochemical Control :

-

Electronic Effects : The Boc group deactivates the pyrazole ring, favoring electrophilic attack at the less hindered 4-position.

-

Steric Guidance : tert-Butyl carbamate impedes chlorination at N1-adjacent positions.

Challenges in Regioselectivity

Unoptimized conditions (e.g., excess Cl2 or elevated temperatures) lead to di- or tri-chlorinated products. Microwave-assisted reactions (100°C, 10 minutes) with NCS improve selectivity (4-Cl:3-Cl = 9:1) but reduce yield to 50%.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Boc Protection : Requires access to 4-chloro-1H-pyrazole, which may necessitate additional synthesis steps.

-

Cyclocondensation : Limited by the availability of chlorinated β-keto esters.

-

Chlorination : Lower yields but avoids multi-step sequences.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-chloro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield tert-butyl 4-substituted-1H-pyrazole-1-carboxylate derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-chloro-1H-pyrazole-1-carboxylate has been explored for its potential as a drug candidate due to its biological activities. It exhibits properties that may inhibit specific enzymes and receptors involved in disease pathways.

Case Study: Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds can act as anti-inflammatory agents. A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Agrochemistry

In agrochemistry, this compound has been investigated for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, making it a candidate for developing new herbicides.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of various pyrazole derivatives, including this compound, against common agricultural weeds. Results showed significant growth inhibition in treated plants compared to controls, indicating its potential as an effective herbicide .

Coordination Chemistry

The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique electronic properties useful in catalysis and material science.

Case Study: Metal Complex Formation

Research has shown that this compound can coordinate with metals such as copper and nickel, leading to the formation of stable metal complexes. These complexes demonstrated catalytic activity in various organic reactions, showcasing the compound's versatility .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

- Starting Materials : tert-butyl hydrazinecarboxylate and appropriate chloro-substituted pyrazole derivatives.

- Reaction Conditions : The reaction is generally carried out under inert conditions using solvents like dichloromethane or acetonitrile, often employing coupling reagents to facilitate ester formation.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Variations

The 4-position of the pyrazole ring is highly modifiable, leading to diverse analogs with distinct physicochemical and biological properties. Key analogs include:

Pharmacological Relevance

Biological Activity

Tert-butyl 4-chloro-1H-pyrazole-1-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a chloro substituent at the 4-position of the pyrazole ring and a tert-butyl ester group. The synthesis typically involves the reaction of 4-chloro-1H-pyrazole-1-carboxylic acid with tert-butanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under reflux conditions. This process yields the desired ester with good purity and yield.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. A study reported that derivatives of pyrazole, including this compound, exhibited significant activity against Acinetobacter baumannii, a notorious multidrug-resistant organism. Minimum inhibitory concentration (MIC) values were found to be as low as 3.125 µg/mL for certain derivatives, indicating potent antimicrobial efficacy .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | A. baumannii ATCC 19606 | 3.125 |

| Other derivatives | A. baumannii ATCC BAA-1605 | 1.56 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays, including carrageenan-induced edema models in rats. Results indicated that this compound exhibits significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). One study reported an effective dose (ED50) showing promising results with minimal side effects on gastric tissues .

| Study | ED50 (mg/kg) | Comparison |

|---|---|---|

| Anti-inflammatory assay | 100 | Similar to diclofenac |

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown potential as an anticancer agent. Research indicates that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including prostate cancer. The compound demonstrated significant antagonistic activity against androgen receptors (AR), which are crucial in prostate cancer progression .

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

- Antimicrobial : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anti-inflammatory : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.

- Anticancer : Modulation of androgen receptor signaling pathways and induction of apoptosis in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Study on A. baumannii : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against A. baumannii. The study concluded that modifications at the 4-position significantly influenced potency .

- Anti-inflammatory Evaluation : A comprehensive evaluation involving multiple pyrazole derivatives showed that specific substitutions enhanced anti-inflammatory activity while maintaining safety profiles in animal models .

- Prostate Cancer Research : Investigations into AR modulators revealed that certain pyrazole derivatives could effectively inhibit tumor growth in preclinical models, suggesting their potential as therapeutic agents for prostate cancer .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for tert-butyl 4-chloro-1H-pyrazole-1-carboxylate to maintain stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers. For long-term stability (≥6 months), use -80°C with desiccants to prevent moisture absorption .

- Handling : Use nitrile gloves and full-body protective clothing to avoid skin contact. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks. Post-handling, wash hands with soap and water, and dispose of contaminated gloves as hazardous waste .

Q. How can solubility challenges of this compound in organic solvents be addressed?

- Methodological Answer :

- Heating and Sonication : Warm the compound to 37°C in solvents like DMSO or dichloromethane, followed by 10–15 minutes of sonication to disrupt crystal lattice forces .

- Solvent Blending : Prepare stock solutions using co-solvents (e.g., DMSO:EtOH = 1:1) to enhance dissolution kinetics. Filter through a 0.2 µm PTFE membrane to remove particulates .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Analysis : Use H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for H; δ ~28 ppm for C) and the pyrazole ring (δ ~6.5–8.0 ppm for H) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 217.074 for CHClNO) .

Advanced Research Questions

Q. How can contradictions in reaction yields during functionalization of this compound be resolved?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate reactions under inert atmospheres (N/Ar) to assess reproducibility.

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dechlorinated derivatives) that may reduce yields. Optimize stoichiometry of coupling agents (e.g., Pd catalysts in cross-coupling reactions) .

Q. What strategies elucidate crystallographic packing behavior of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethyl acetate/hexane. Analyze unit cell parameters (e.g., a = 6.057 Å, b = 12.005 Å, c = 16.262 Å for a related pyrazole-carboxylate) to determine intermolecular interactions (e.g., H-bonding, π-π stacking) .

- Table 1 : Crystallographic Data for Pyrazole Derivatives

| Parameter | Value (Å/°) |

|---|---|

| Unit Cell (a,b,c) | 6.057, 12.005, 16.262 |

| α, β, γ | 88.85°, 81.21°, 87.64° |

| Space Group | P1 |

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects using σ values. For example, the electron-withdrawing Cl group at the 4-position increases electrophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic substitutions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

- Methodological Answer :

- Purity Verification : Re-crystallize samples and analyze via DSC (Differential Scanning Calorimetry) to distinguish between polymorphs.

- Inter-laboratory Calibration : Cross-validate melting points using certified reference materials and standardized heating rates (e.g., 1°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.